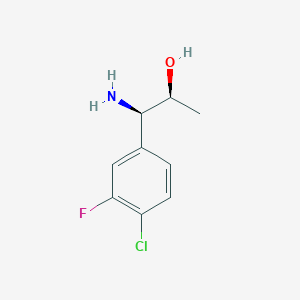

(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Description

This compound is a chiral amino alcohol featuring a 4-chloro-3-fluorophenyl substituent. Its stereochemistry (1R,2S) and halogenated aromatic ring make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation. The synthesis of related analogs often involves multi-component coupling reactions, such as the one-step method used for (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride, which employs boronic acids and amino diphenyl methane intermediates .

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |

InChI Key |

IFXPPHGNHKGPJZ-CDUCUWFYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approaches

2.1.1 Multi-Step Organic Synthesis

- Starting from appropriately substituted aromatic ketones or aldehydes, the synthesis involves:

- Formation of the chiral amino alcohol via reductive amination or asymmetric reduction.

- Use of chiral auxiliaries or catalysts to induce stereoselectivity.

- Protection and deprotection steps to manage functional groups during synthesis.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4-chloro-3-fluorophenyl ketone | Halogenated benzaldehyde + Grignard reagent | Intermediate aryl ketone |

| 2 | Asymmetric reduction of ketone to amino alcohol | Chiral reducing agent (e.g., chiral borohydride) or catalytic hydrogenation | Stereoselective amino alcohol |

| 3 | Reductive amination | Ammonia source or amine + reducing agent | Introduction of amino group |

- Use of lithium aluminum hydride or other hydride reagents for reduction is common in related amino alcohol syntheses.

2.1.2 One-Pot Catalytic Methods

- Advanced one-pot catalytic enantioselective methods have been reported for similar amino alcohols, involving:

- Allylboration followed by Mizoroki–Heck reaction.

- Palladium-catalyzed transfer hydrogenation.

- These methods aim to improve yield and stereoselectivity while reducing steps and purification needs.

Biocatalytic (Enzymatic) Synthesis

- Enzymatic synthesis uses transaminases or ketoreductases to catalyze stereoselective transformations.

- Example process:

- Substrate: 4-chloro-3-fluorophenyl ketone derivative.

- Enzyme: Ketoreductase or transaminase with high stereoselectivity.

- Conditions: Mild temperatures (25–40 °C), buffered aqueous media, pH control (~6.9–7.0).

- Coenzymes: NADP+ or NADPH for redox reactions.

- Outcome: High conversion rates (>99%) and enantiomeric excess (ee) of 100% for the desired (1R,2S) isomer.

Biocatalytic synthesis advantages:

- High stereoselectivity and enantiopurity.

- Environmentally friendly, mild reaction conditions.

- Scalability demonstrated in gram to kilogram scale reactions.

| Parameter | Typical Value/Condition |

|---|---|

| Temperature | 25–40 °C |

| pH | ~6.9–7.0 |

| Enzyme loading | 0.2 g per 1.5 g substrate (lab scale) |

| Substrate conversion | >99.9% |

| Enantiomeric excess (ee) | 100% |

| Solvent | Isopropanol/phosphate buffer mixture |

Research Findings and Data Summary

| Method | Yield (%) | Enantiomeric Excess (%) | Scale | Notes |

|---|---|---|---|---|

| Chemical multi-step | 70–85 | 90–98 | Lab scale | Requires chiral catalysts; multiple steps |

| One-pot catalytic | 80–90 | >95 | Lab to pilot | Streamlined process; Pd-catalyzed |

| Biocatalytic enzymatic | >99 | 100 | Gram to kg | High stereoselectivity; green chemistry |

- The enzymatic approach provides superior stereochemical control and conversion efficiency compared to traditional chemical methods.

- Chemical methods require careful control of reaction conditions and chiral induction, often involving expensive catalysts or auxiliaries.

Analytical and Purification Techniques

- Purity and stereochemistry are confirmed by:

- High-performance liquid chromatography (HPLC) with chiral columns.

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry for molecular weight verification.

- Typical purification involves extraction, drying over anhydrous sodium sulfate, and vacuum distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions

Major Products Formed

Oxidation: Formation of the corresponding ketone

Reduction: Formation of the corresponding hydrocarbon

Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological systems, making it a candidate for drug development targeting various diseases. Notably, its amino alcohol functionality can be pivotal in synthesizing biologically active compounds.

Case Studies

Cosmetic Formulations

Cosmetic Applications

The compound's properties make it suitable for use in cosmetic formulations, particularly as a stabilizing agent or active ingredient in skin care products.

Formulation Insights

- Moisturizing Agents : The compound may enhance the moisturizing properties of creams and lotions due to its hydrophilic nature. Studies have shown that amino alcohols can improve skin hydration and barrier function.

- Stability Enhancers : Its ability to stabilize emulsions can lead to more effective and longer-lasting cosmetic products. Experimental designs utilizing this compound could optimize formulations for better sensory and physical properties.

Polymer Science

Polymeric Applications

In polymer science, (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL can serve as a building block for creating specialized polymers with tailored functionalities.

Polymer Characteristics

| Property | Value |

|---|---|

| Boiling Point | 326.8 ± 37.0 °C (Predicted) |

| Density | 1.295 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.31 ± 0.45 (Predicted) |

The incorporation of this compound into polymer matrices can enhance their mechanical stability and responsiveness to environmental stimuli, making them suitable for applications in smart materials and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-chloro-3-fluorophenyl group distinguishes this compound from analogs with different substituents:

Key Insights :

- Electron-withdrawing groups (Cl, F, CF₃) improve binding to enzymes like TNF-α or kinases by increasing electrophilicity and hydrophobic interactions .

- Steric bulk (e.g., tert-butyl) may reduce activity in constrained binding pockets but improve selectivity .

- Methoxy groups enhance solubility but reduce target affinity compared to halogens .

Stereochemical and Backbone Modifications

The (1R,2S) configuration is critical for activity. Comparisons with stereoisomers and backbone-modified analogs reveal:

- (2S)-2-Amino-3-phenyl-1-propanol (): Lacks halogen substituents and has a simpler phenyl group. Its lower molecular weight (165.23) and reduced hydrophobicity result in weaker enzyme inhibition .

- The absence of a hydroxyl group may reduce hydrogen-bonding capacity .

Biological Activity

(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral compound notable for its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 205.64 g/mol. The compound features an amino group and a secondary alcohol, with halogen substituents that significantly influence its biological activity and receptor interactions.

Research indicates that this compound may interact with various receptors and enzymes critical for neurotransmitter modulation. The presence of the fluorine atom enhances its binding affinity to certain biological targets, potentially increasing its efficacy compared to non-halogenated analogs. This compound shows promise in treating neurological disorders such as depression and anxiety by influencing pathways related to mood regulation and cognitive function.

Neurotransmitter Interaction

Studies have demonstrated that this compound exhibits significant activity in modulating neurotransmitter systems:

- Binding Affinity : The compound's halogen substituents enhance its interaction with neurotransmitter receptors, potentially leading to increased potency and selectivity.

Pharmacological Applications

The compound is being explored for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating conditions such as depression and anxiety disorders.

- Building Block for Drug Development : It may serve as a precursor in synthesizing more complex pharmaceutical agents targeting similar pathways.

Comparative Analysis with Similar Compounds

A comparison table highlights the structural differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (1R,2R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OL | C9H11ClFNO | Similar structure but different halogen positioning; potential differences in biological activity |

| (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL | C9H10FNO | Lacks chlorine; may exhibit different pharmacological profiles |

| (S)-(-)-3-Aminopyrrolidine | C5H10N2 | A simpler structure; used in various synthetic pathways but lacks aromatic characteristics |

This table illustrates how specific halogen substitutions contribute to the unique biological properties and therapeutic applications of this compound compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In vitro Studies : Research has indicated that this compound demonstrates significant binding affinity to serotonin receptors, which are crucial in mood regulation. The presence of halogens was found to enhance receptor binding compared to non-substituted analogs .

- In vivo Efficacy : Animal models have shown promising results regarding the efficacy of this compound in reducing symptoms associated with anxiety and depression when administered at specific dosages .

- Toxicity Assessments : Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile at therapeutic doses, making it a viable candidate for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.